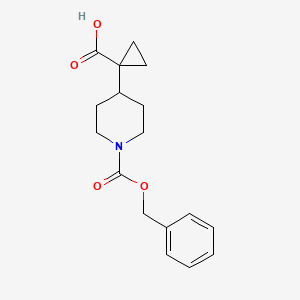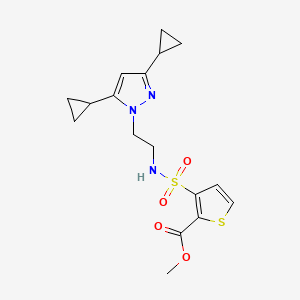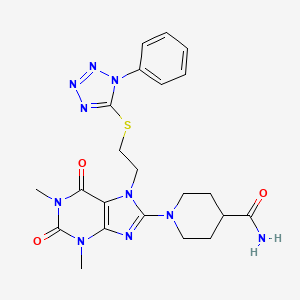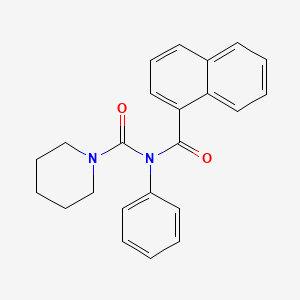
1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic amino acid derivative that can be synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclopropane-1-carboxylic acid is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the carboxylic acid and piperidine groups in its structure.
Biochemical and Physiological Effects:
1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclopropane-1-carboxylic acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and good stability under various conditions.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclopropane-1-carboxylic acid is its versatility in various synthetic reactions. It can be used as a building block for the synthesis of various drugs and as a chiral auxiliary in asymmetric synthesis. However, one of the limitations is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclopropane-1-carboxylic acid. One of the significant directions is the study of its potential as a ligand in metal-catalyzed reactions. It can also be studied for its potential as a chiral auxiliary in asymmetric synthesis. Additionally, further research can be conducted to understand its mechanism of action and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, 1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclopropane-1-carboxylic acid is a versatile compound that has potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.
Synthesis Methods
1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclopropane-1-carboxylic acid can be synthesized in different ways. One of the commonly used methods is the reaction between 1-(4-Piperidinyl)cyclopropanecarboxylic acid and phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the product is isolated using standard purification techniques such as column chromatography.
Scientific Research Applications
1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in various fields of science. One of the significant applications is in the field of medicinal chemistry, where it has been used as a building block for the synthesis of various drugs. It has also been studied for its potential as a ligand in metal-catalyzed reactions and as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
1-(1-phenylmethoxycarbonylpiperidin-4-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-15(20)17(8-9-17)14-6-10-18(11-7-14)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQHOAOOGRDEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CC2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2851824.png)




![2-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2851834.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2851835.png)



![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2851843.png)

![1-(4-Fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2851845.png)
![Ethyl {[3-cyano-4-(3,5-dibromo-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2851846.png)